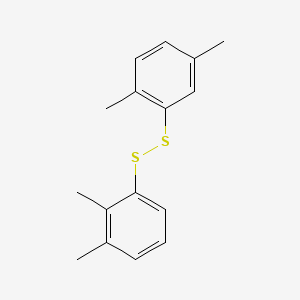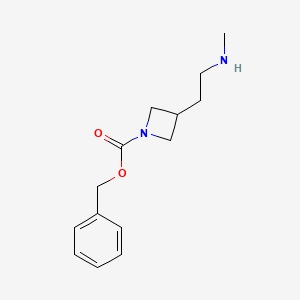![molecular formula C21H30O2 B13961960 (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al is an organic compound with a complex structure It features a naphthalene core with multiple substituents, including a butenal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al typically involves multi-step organic reactions. Common steps might include:
Formation of the naphthalene core: This could involve cyclization reactions.
Introduction of substituents: Functional groups such as the n-propyloxy group might be added through substitution reactions.
Formation of the butenal group: This could be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the butenal group.
Reduction: Reduction reactions could target the double bonds or carbonyl groups.
Substitution: Various substituents on the naphthalene core could be replaced through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a good candidate for studying various organic reactions.
Biology and Medicine
Drug development: Compounds with similar structures are often explored for their potential as pharmaceuticals.
Biological assays: It might be used in assays to study enzyme interactions or cellular responses.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and their interactions with reagents.
類似化合物との比較
Similar Compounds
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-methoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with a methoxy group instead of n-propyloxy.
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-ethoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with an ethoxy group.
Uniqueness
The presence of the n-propyloxy group might confer unique reactivity or biological activity compared to similar compounds with different substituents.
特性
分子式 |
C21H30O2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
(Z)-3-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)but-2-enal |
InChI |
InChI=1S/C21H30O2/c1-7-12-23-19-14-18-17(13-16(19)15(2)8-11-22)20(3,4)9-10-21(18,5)6/h8,11,13-14H,7,9-10,12H2,1-6H3/b15-8- |
InChIキー |
PLRKLUBDNPSNCP-NVNXTCNLSA-N |
異性体SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=O)/C)C(CCC2(C)C)(C)C |
正規SMILES |
CCCOC1=CC2=C(C=C1C(=CC=O)C)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
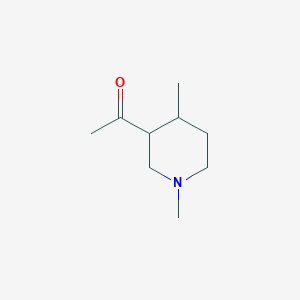
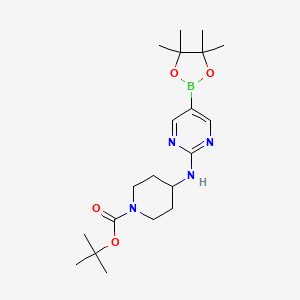
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
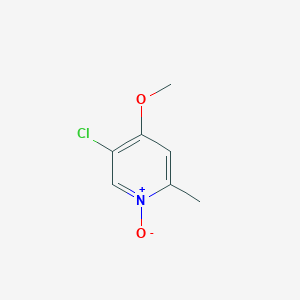
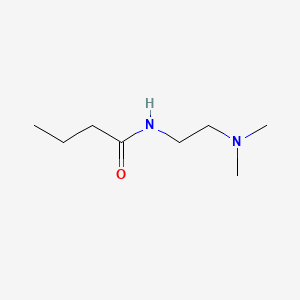
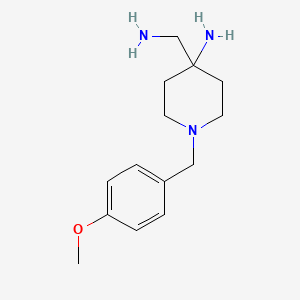
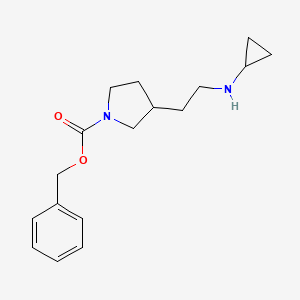
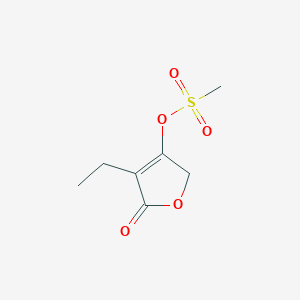
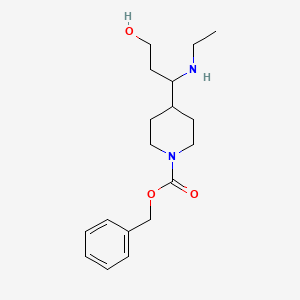
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
